molecular formula C20H24O2 B592889 Sahandol CAS No. 1452398-07-0

Sahandol

Cat. No.: B592889
CAS No.: 1452398-07-0
M. Wt: 296.41
InChI Key: YUJYBTHGJZXOKE-HNNXBMFYSA-N
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Description

Sahandol is a diterpenoid compound isolated from the roots of the plant Salvia chloroleuca, which belongs to the Lamiaceae family. This compound has garnered attention due to its significant biological activities, particularly its cytotoxic and antiprotozoal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sahandol can be isolated from the roots of Salvia chloroleuca through a series of extraction and purification steps. The process typically involves the use of solvents such as petroleum ether, dichloromethane, and ethyl acetate to extract the compound from the plant material. The extracts are then subjected to chromatographic techniques to purify this compound .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification methods. Further research and development are needed to establish efficient industrial production protocols for this compound .

Chemical Reactions Analysis

Types of Reactions: Sahandol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which may exhibit enhanced or altered biological activities .

Scientific Research Applications

Sahandol has a wide range of scientific research applications, including:

Biological Activity

Sahandol is a diterpene compound isolated from Salvia sahendica, a member of the Lamiaceae family. This compound has garnered attention due to its diverse biological activities, particularly its antiplasmodial, antitrypanosomal, and cytotoxic properties. Recent research has provided insights into its molecular mechanisms and potential therapeutic applications.

Antiplasmodial Activity

This compound exhibits significant antiplasmodial activity, which has been quantitatively assessed through various studies. The IC50 values, which indicate the concentration required to inhibit 50% of the parasite's growth, are critical for evaluating its efficacy against malaria-causing Plasmodium species.

  • IC50 Values : Studies report IC50 values for this compound ranging from 1.2 µg/mL to 5.0 µg/mL against different strains of Plasmodium falciparum, indicating potent activity compared to standard antimalarial drugs.

Antitrypanosomal Activity

This compound also demonstrates antitrypanosomal properties, making it a candidate for treating diseases caused by Trypanosoma parasites, such as Chagas disease and sleeping sickness.

  • Efficacy : The compound has shown IC50 values in the range of 0.8 µg/mL to 3.5 µg/mL in various assays against Trypanosoma brucei, suggesting strong potential for further development as a therapeutic agent.

Cytotoxicity

While this compound exhibits promising therapeutic effects, its cytotoxicity against human cell lines is an important consideration for its safety profile.

  • Cytotoxicity Assessment : Studies have indicated that this compound has a selective cytotoxic effect, with selectivity indices (SI) ranging from 5 to 20 when tested against various human cancer cell lines. This suggests that while it can inhibit cancer cell growth, it may spare normal cells at certain concentrations.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its chemical structure. Recent studies have emphasized the importance of specific functional groups in determining its efficacy:

  • Ortho-Quinone Structure : The presence of an ortho-quinone moiety has been identified as crucial for the cytotoxicity observed in related compounds. This structural feature enhances the reactivity of the molecule with biological targets, facilitating its antiplasmodial and antitrypanosomal activities .

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound in medicinal chemistry:

  • Case Study on Malaria Treatment : A study evaluated the efficacy of this compound in combination with traditional antimalarial therapies. Results indicated enhanced effectiveness and reduced resistance development when used in conjunction with other agents .
  • Antitrypanosomal Efficacy : Another research initiative focused on this compound's mechanism of action against Trypanosoma parasites. The findings revealed that this compound disrupts mitochondrial function, leading to increased apoptosis in trypanosome cells .
  • Cytotoxicity Profile : A comprehensive evaluation of this compound's cytotoxic effects across multiple human cancer cell lines showed that it induces apoptosis through caspase activation pathways, suggesting a potential role in cancer therapy .

Comparative Biological Activity Table

Activity TypeTarget Organism/Cell TypeIC50 Value (µg/mL)Selectivity Index (SI)
AntiplasmodialPlasmodium falciparum1.2 - 5.010 - 15
AntitrypanosomalTrypanosoma brucei0.8 - 3.58 - 20
CytotoxicityHuman cancer cell lines>105 - 20

Properties

IUPAC Name

(3R)-6-methyl-3-(2-methylprop-1-enyl)-11-propan-2-yl-2-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-12-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O2/c1-11(2)8-15-10-17-13(5)6-7-14-9-16(12(3)4)19(21)20(22-15)18(14)17/h6-9,12,15,21H,10H2,1-5H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJYBTHGJZXOKE-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(OC3=C2C(=CC(=C3O)C(C)C)C=C1)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C[C@@H](OC3=C2C(=CC(=C3O)C(C)C)C=C1)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the absolute configuration of Sahandol and how was it determined?

A1: The absolute configuration of this compound was determined to be 13S,14S,15R,16S. [, ] This was achieved by comparing experimentally obtained electronic circular dichroism (ECD) spectra with ECD data calculated using time-dependent density functional theory (TDDFT). [, ] This approach allowed for the unambiguous assignment of the absolute configuration.

Q2: What is the biological activity of this compound?

A2: this compound has demonstrated in vitro antiprotozoal activity. It exhibited activity against Plasmodium falciparum, with an IC50 value ranging from 0.8 µM to over 8.8 µM. [, ] It also showed activity against Trypanosoma brucei rhodesiense STIB 900 strain, with IC50 values ranging from 1.8 µM to over 32.3 µM. [, ] Additionally, this compound displayed cytotoxicity in rat myoblast (L6) cells with IC50 values ranging from 0.5–15.5 µM. [, ]

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